tert-butyl N-(4-methoxybutyl)carbamate
Overview
Description
tert-Butyl N-(4-methoxybutyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-methoxybutyl)carbamate can undergo oxidation reactions, especially at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-methoxybutyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methoxybutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl (phenylmethylene)carbamate
Comparison: tert-Butyl N-(4-methoxybutyl)carbamate is unique due to the presence of the 4-methoxybutyl group, which imparts specific chemical properties and reactivity. Compared to tert-butyl carbamate, it offers additional functionalization possibilities due to the methoxy group. tert-Butyl N-methylcarbamate and tert-butyl (phenylmethylene)carbamate have different substituents, leading to variations in their chemical behavior and applications .
Biological Activity
Tert-butyl N-(4-methoxybutyl)carbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a methoxybutyl substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in neuropharmacology and other medical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.31 g/mol. Its structure includes:
- A tert-butyl group , which enhances lipophilicity.
- A methoxybutyl chain , which may facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures can exhibit a range of biological activities, including:
- Neuropharmacological effects : Compounds containing piperidine or carbamate moieties are often explored for their potential to modulate neurotransmitter systems, impacting conditions such as anxiety, depression, and pain.
- Analgesic and anti-inflammatory properties : The structural characteristics suggest possible interactions with pain pathways, potentially leading to analgesic effects.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : It is hypothesized that the compound may interact with neurotransmitter receptors, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of enzymes involved in inflammatory processes, which could be relevant for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that carbamate derivatives can modulate the activity of neurotransmitter systems. For instance, compounds similar to this compound have shown promise in reducing symptoms in animal models of anxiety and depression .
- Analgesic Effects : A study focused on carbamate analogs indicated that certain modifications to the structure can enhance analgesic effects while minimizing side effects. The presence of the methoxy group was noted to improve solubility and bioavailability, which are critical for effective analgesia .
- Anti-inflammatory Activity : Research has shown that carbamates can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that this compound may possess similar anti-inflammatory properties .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl N-(3-methoxy-4-piperidyl)carbamate | Piperidine structure | Known for analgesic properties |
N-(4-methoxyphenyl)carbamate | Aromatic substitution | Different pharmacological profile |
1-Methylpiperidine N-carbamate | Methyl group on piperidine | Varying steric effects influencing biological activity |
Properties
IUPAC Name |
tert-butyl N-(4-methoxybutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)11-7-5-6-8-13-4/h5-8H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMNJXWDPLBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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